3-Hydroxy-D-asparagine, (3R)-
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Overview
Description
3-Hydroxy-D-asparagine, (3R)- is a stereoisomer of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a hydroxyl group at the third carbon of the asparagine molecule, giving it unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-D-asparagine, (3R)- can be achieved through various methods, including chemical synthesis and biosynthesis. Chemical synthesis often involves the hydroxylation of asparagine using specific reagents and catalysts under controlled conditions. Biosynthesis, on the other hand, utilizes enzymatic reactions to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of 3-Hydroxy-D-asparagine, (3R)- typically relies on biosynthetic methods due to their efficiency and lower environmental impact. These methods involve the use of genetically engineered microorganisms that express the necessary enzymes to catalyze the hydroxylation of asparagine .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-D-asparagine, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to asparagine.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 3-Hydroxy-D-asparagine, (3R)- can yield keto-asparagine, while reduction can revert it to asparagine .
Scientific Research Applications
3-Hydroxy-D-asparagine, (3R)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in protein structure and function, particularly in posttranslational modifications.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic pathways and disease mechanisms.
Mechanism of Action
The mechanism of action of 3-Hydroxy-D-asparagine, (3R)- involves its incorporation into proteins, where it can influence protein folding and stability. The hydroxyl group can form hydrogen bonds with other amino acids, affecting the overall structure and function of the protein. Additionally, it can participate in enzymatic reactions, serving as a substrate or inhibitor depending on the context .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-L-asparagine: Another stereoisomer with similar properties but different biological activity.
3-Hydroxy-L-tyrosine: A hydroxylated amino acid with distinct roles in neurotransmitter synthesis.
4-Hydroxyproline: A hydroxylated proline derivative important in collagen stability.
Uniqueness
3-Hydroxy-D-asparagine, (3R)- is unique due to its specific stereochemistry, which influences its interaction with biological molecules and its role in various biochemical pathways. Its distinct hydroxylation pattern sets it apart from other hydroxylated amino acids, providing unique opportunities for research and application .
Properties
CAS No. |
581774-19-8 |
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Molecular Formula |
C4H8N2O4 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
(2R,3R)-2,4-diamino-3-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C4H8N2O4/c5-1(4(9)10)2(7)3(6)8/h1-2,7H,5H2,(H2,6,8)(H,9,10)/t1-,2-/m1/s1 |
InChI Key |
VQTLPSCRBFYDNX-JCYAYHJZSA-N |
Isomeric SMILES |
[C@@H]([C@H](C(=O)N)O)(C(=O)O)N |
Canonical SMILES |
C(C(C(=O)N)O)(C(=O)O)N |
Origin of Product |
United States |
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